5-(2,5-Dimethylphenoxymethyl)-1,3,4-oxadiazole-2-thiol

Description

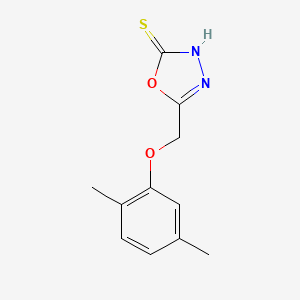

5-(2,5-Dimethylphenoxymethyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thiol (-SH) group at position 2 and a 2,5-dimethylphenoxymethyl group at position 3. The 1,3,4-oxadiazole scaffold is widely studied due to its metabolic stability, hydrogen-bonding capacity, and versatility in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

5-[(2,5-dimethylphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-7-3-4-8(2)9(5-7)14-6-10-12-13-11(16)15-10/h3-5H,6H2,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTKSHOMWRHRSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCC2=NNC(=S)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601333711 | |

| Record name | 5-[(2,5-dimethylphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601333711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831997 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

141333-82-6 | |

| Record name | 5-[(2,5-dimethylphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601333711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethylphenoxymethyl)-1,3,4-oxadiazole-2-thiol typically involves the reaction of 2,5-dimethylphenol with appropriate reagents to form the phenoxymethyl group, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of polar aprotic solvents such as tetrahydrofuran and the presence of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethylphenoxymethyl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction of the oxadiazole ring can produce amines. Substitution reactions can lead to various substituted phenoxymethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(2,5-Dimethylphenoxymethyl)-1,3,4-oxadiazole-2-thiol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown potential as an antimicrobial agent. Its ability to disrupt microbial cell membranes makes it a candidate for the development of new antibiotics. Additionally, it has been studied for its potential anti-inflammatory and antioxidant properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been explored as a lead compound for the development of drugs targeting specific enzymes and receptors involved in various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethylphenoxymethyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. In medicinal applications, it may inhibit specific enzymes or receptors, thereby modulating biological pathways involved in disease progression .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance reactivity in nucleophilic substitution reactions, critical for anticancer activity .

- Bioactivity : Polar substituents like trifluoroethoxy or methoxy groups improve enzyme inhibition (e.g., glucosidase, α-amylase) through hydrogen bonding .

Anticancer Activity

Derivatives bearing pyrimidine or pyridine moieties (e.g., ) exhibit cytotoxicity against A549 lung cancer cells, with IC₅₀ values in the low micromolar range. The mechanism involves inhibition of tubulin polymerization or DNA intercalation .

Antimicrobial Activity

Compounds with trimethoxyphenyl () or benzimidazole groups () show broad-spectrum activity against S. aureus and E. coli. The 3,4,5-trimethoxy substitution enhances membrane disruption via hydrophobic interactions .

Enzyme Inhibition

- Glucosidase/α-Amylase : Bis(trifluoroethoxy)phenyl derivatives () inhibit α-glucosidase with IC₅₀ < 10 µM, outperforming acarbose (reference drug). The -CF₃ groups stabilize enzyme-ligand binding .

- Acetylcholinesterase (AChE) : Weak inhibition (IC₅₀ > 100 µM) is observed for most oxadiazole-2-thiols, except those with nitro substituents () .

Biological Activity

5-(2,5-Dimethylphenoxymethyl)-1,3,4-oxadiazole-2-thiol is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 238.26 g/mol. The structure features an oxadiazole ring, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties. For instance:

- Antitubercular Activity : Compounds containing the oxadiazole moiety have shown efficacy against Mycobacterium tuberculosis. In a study by Dhumal et al. (2016), certain oxadiazole derivatives demonstrated strong inhibition of M. bovis BCG in both active and dormant states .

- Broad Spectrum Antimicrobial Effects : A systematic review highlighted that many oxadiazole derivatives possess antibacterial, antifungal, and antiviral activities. For example, compounds were tested against Gram-positive and Gram-negative bacteria with varying degrees of success .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 22a | 1.56 | Staphylococcus aureus |

| 22b | 0.78 | Bacillus subtilis |

| 21c | 4–8 | Mycobacterium tuberculosis |

Anti-inflammatory and Analgesic Effects

Oxadiazole derivatives have also been investigated for their anti-inflammatory and analgesic properties. Research has shown that certain compounds can inhibit inflammatory pathways, suggesting their potential use in treating conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

The anticancer activity of oxadiazole derivatives is another area of interest. Studies have reported that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : Many oxadiazole derivatives act by inhibiting key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Receptor Modulation : Some compounds have been shown to interact with specific receptors involved in pain and inflammation signaling pathways.

Case Studies

- Study on Antitubercular Activity : A series of oxadiazole derivatives were synthesized and tested for their activity against drug-resistant strains of M. tuberculosis. The most promising candidates exhibited MIC values lower than those of standard treatments .

- Anti-inflammatory Research : In vitro studies demonstrated that certain oxadiazole derivatives could significantly reduce pro-inflammatory cytokine production in macrophages, indicating their potential as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 5-(2,5-Dimethylphenoxymethyl)-1,3,4-oxadiazole-2-thiol, and how are purity and yield maximized?

- Methodological Answer : Synthesis typically involves cyclization of hydrazide precursors or nucleophilic substitution reactions. Key steps include:

- Using anhydrous solvents (e.g., methanol or DMF) to avoid hydrolysis of intermediates.

- Controlling reaction temperature (60–80°C) to balance reaction rate and byproduct formation.

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.

- Purity is validated by HPLC (>95%) and elemental analysis (C, H, N, S). Yield optimization requires iterative adjustment of stoichiometry (e.g., 1:1.2 molar ratio of hydrazide to electrophile) .

Q. Which spectroscopic techniques are most effective for structural characterization, and how are conflicting spectral data resolved?

- Methodological Answer :

- IR Spectroscopy : Identifies thiol (-SH) stretches (2500–2600 cm⁻¹) and oxadiazole ring vibrations (1600–1650 cm⁻¹).

- ¹H/¹³C-NMR : Assigns protons on the dimethylphenoxymethyl group (δ 2.2–2.5 ppm for methyl groups) and oxadiazole carbons (δ 155–165 ppm).

- Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺.

- Resolution of contradictions : Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, distinguish aromatic protons from oxadiazole protons using NOESY .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antimicrobial, anticancer)?

- Methodological Answer :

- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi) per CLSI guidelines.

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation.

- Enzyme inhibition : Fluorometric assays (e.g., COX-2 or thymidylate synthase inhibition).

- Include positive controls (e.g., ciprofloxacin for antimicrobial, cisplatin for anticancer) and triplicate replicates .

Advanced Research Questions

Q. How can statistical experimental design (e.g., factorial design) optimize reaction conditions for scalability?

- Methodological Answer :

- Factors : Temperature, solvent polarity, catalyst loading.

- Response Surface Methodology (RSM) : Central Composite Design (CCD) to model interactions. Example:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 60 | 80 |

| Solvent (DMF:EtOH) | 1:1 | 1:3 |

- Analyze via ANOVA to identify significant factors. For instance, solvent polarity may dominate yield variation (p < 0.05). Validation runs confirm predicted optimum .

Q. What computational strategies (e.g., DFT, molecular docking) predict reactivity and bioactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the oxadiazole ring.

- Molecular Docking (AutoDock Vina) : Simulate binding to target proteins (e.g., EGFR for anticancer activity). Key parameters:

- Grid box size: 25 × 25 × 25 Å.

- Scoring function (affinity < -7 kcal/mol suggests strong binding).

- Validate with MD simulations (GROMACS) to assess binding stability (RMSD < 2 Å over 50 ns) .

Q. How do conflicting results in biological assays arise, and what orthogonal methods resolve them?

- Methodological Answer :

- Contradictions : False positives in antimicrobial assays due to compound aggregation.

- Resolution :

- Use dynamic light scattering (DLS) to detect aggregates.

- Repeat assays with 0.01% Triton X-100 to disperse aggregates.

- Confirm target engagement via SPR (e.g., binding to bacterial dihydrofolate reductase) .

Q. What strategies mitigate degradation during storage or biological testing (e.g., light sensitivity, thiol oxidation)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.